molecular formula C22H34N6O9S3 B12291744 [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)

[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)

Cat. No.: B12291744
M. Wt: 622.7 g/mol
InChI Key: OPCNVNMNEYRYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) is a synthetic molecule known for its role as a cleavable biotin crosslinker. This compound is composed of biotinylamidoethyl-dithiomethylenemalonic acid and two aminoethanoic acid (glycine) units. It has a molecular formula of C22H34N6O9S3 and a molecular weight of 622.74 g/mol . The compound is primarily used in biochemical and biotechnological applications due to its ability to form reversible linkages.

Preparation Methods

The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) involves several steps:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) involves the formation of reversible disulfide bonds. The biotinylamidoethyl moiety binds to target molecules, while the dithiomethylenemalonic acid provides a cleavable linkage. This allows for the controlled release of the target molecule under reducing conditions, making it useful for applications requiring reversible binding .

Comparison with Similar Compounds

Similar compounds to [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) include other biotinylated crosslinkers such as:

    Biotinylamidoethyl-dithiopropionic Acid: Similar in structure but with a different linker length.

    Biotinylamidoethyl-dithioacetic Acid: Contains a shorter linker compared to dithiomethylenemalonic acid.

    Biotinylamidoethyl-dithioglycolic Acid: Features a glycolic acid linker instead of malonic acid.

The uniqueness of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) lies in its specific linker structure, which provides optimal stability and cleavability for various biochemical applications.

Properties

Molecular Formula

C22H34N6O9S3

Molecular Weight

622.7 g/mol

IUPAC Name

2-[[3-(carboxymethylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]acetic acid

InChI

InChI=1S/C22H34N6O9S3/c29-14(4-2-1-3-13-18-12(11-38-13)26-22(37)28-18)23-6-8-40-39-7-5-15(30)27-19(20(35)24-9-16(31)32)21(36)25-10-17(33)34/h12-13,18-19H,1-11H2,(H,23,29)(H,24,35)(H,25,36)(H,27,30)(H,31,32)(H,33,34)(H2,26,28,37)

InChI Key

OPCNVNMNEYRYNE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)O)C(=O)NCC(=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.